Mcpb methyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(4-chloro-2-methylphenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-9-8-10(13)5-6-11(9)16-7-3-4-12(14)15-2/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDQLSHRVKQKBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205788 | |
| Record name | MCPB-methyl [ISO] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57153-18-1 | |
| Record name | MCPB-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057153181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCPB-methyl [ISO] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MCPB-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MCPB-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEH6N0077W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Herbicidal Mechanism of Action and Phytotoxicity
Conversion of MCPB Methyl Ester to Active Metabolites in Planta
This compound is a pro-herbicide, meaning it is not directly active but requires metabolic conversion within the plant to exert its herbicidal action. As an ester formulation, it is converted to its parent acid form in situ in plants. wikipedia.org
A crucial step in the activation of this compound involves its conversion to 4-(4-chloro-2-methylphenoxy)acetic acid (MCPA). This transformation occurs through the β-oxidation pathway, a metabolic process that shortens the hydrocarbon chain of MCPB by two carbon atoms. fao.orgfao.orgresearchgate.net Research has confirmed the presence of MCPA as a degradation product of MCPB in moist soils and within plants, indicating this metabolic pathway is key to its herbicidal activity. fao.orgresearchgate.net In studies involving peas treated with radiolabeled MCPB, MCPA was identified as a major residue in mature pea vines and pods, underscoring its significance as the active metabolite. fao.orgfao.org
Auxin Mimicry and Plant Growth Regulation Disruption
Once converted to MCPA, the compound acts as a synthetic auxin. wikipedia.orgherts.ac.ukherts.ac.uknufarm.comfrontiersin.org Synthetic auxins are structurally similar to indole-3-acetic acid (IAA), the natural plant hormone responsible for regulating various growth and developmental processes. nufarm.comfrontiersin.org By mimicking IAA, MCPA binds to auxin receptors, such as the TIR1 protein, thereby disrupting the intricate hormonal regulation of cell growth. nufarm.comfrontiersin.orgresearchgate.net This interference leads to uncontrolled and abnormal growth patterns in susceptible plants, ultimately resulting in their demise. wikipedia.orgnufarm.comresearchgate.netcymitquimica.com
Interference with Meristematic Tissue Processes
Auxin-mimic herbicides, including MCPA, are characterized by their ability to accumulate in the actively growing regions of plants, known as meristematic tissues. fao.orgnufarm.comwaterquality.gov.auresearchgate.netgoogleapis.comnih.govucanr.edu These areas, found in root tips, shoot tips, and other sites of active cell division, are critical for plant development. The concentration of MCPA in these sensitive tissues disrupts normal cell formation, leading to severe abnormalities in root and shoot development. ucanr.edu
Impact on Protein Synthesis and Cell Division
The phytotoxic action of synthetic auxins like MCPA is not attributed to a single factor but rather to a cascade of disruptions across several vital growth processes. Notably, these herbicides interfere with both protein synthesis and cell division. fao.orgnufarm.comucanr.edu The primary impact is believed to involve alterations in cell wall plasticity and nucleic acid metabolism. ucanr.edu The uncontrolled and rapid growth induced by MCPA's auxin mimicry overwhelms the plant's regulatory systems, leading to a breakdown in essential cellular functions, including the proper synthesis of proteins and the orderly progression of cell division, which are fundamental for plant viability. wikipedia.orgucanr.edu
Systemic Action and Translocation within Plant Tissues
This compound, and subsequently its active metabolite MCPA, exhibits systemic action within the plant. wikipedia.orgherts.ac.ukherts.ac.uknufarm.comcymitquimica.comontosight.aialberta.ca This means that once absorbed, the herbicide is distributed throughout the plant's vascular system. Uptake occurs efficiently through both the leaves and roots. herts.ac.ukwaterquality.gov.auresearchgate.netucanr.edu Following absorption, rapid translocation takes place via the xylem and phloem, the plant's internal transport networks. nufarm.comresearchgate.netucanr.edu This systemic movement is critical for the herbicide's efficacy, as it allows the active compound to reach and concentrate in the meristematic tissues, regardless of the initial point of contact, ensuring widespread disruption of growth processes throughout the susceptible weed. nufarm.comresearchgate.netucanr.edu
Plant Metabolism and Biotransformation Pathways
Intra-Plant Ester Hydrolysis and Acid Conversion
Many herbicides are formulated as esters to enhance their uptake through the waxy cuticle of plant leaves. dur.ac.uk Once absorbed, these pro-herbicide esters must be hydrolyzed within the plant to release the biologically active carboxylic acid. dur.ac.uk This initial and crucial activation step for MCPB methyl ester is catalyzed by a class of enzymes known as carboxylesterases (CXEs). dur.ac.uknih.govfrontiersin.org
Plant CXEs are hydrolytic enzymes that act on a wide range of ester-containing compounds, playing vital roles in plant metabolism and the detoxification of xenobiotics. nih.govnih.gov The hydrolysis of this compound yields MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and methanol (B129727). nih.govgoogle.com The rate of this enzymatic cleavage can be a significant factor in determining the herbicide's selectivity between different plant species. dur.ac.uk For instance, a plant with high CXE activity towards this compound will rapidly convert it to the active acid form.
Research on analogous compounds, such as the methyl ester of the plant hormone indole-3-acetic acid (MeIAA), has shown that specific plant esterases are responsible for this hydrolysis, and the in vivo activity is dependent on the release of the free acid. nih.gov Studies on 2,4-D-methyl ester, another phenoxy herbicide, have identified specific carboxylesterases, like AtCXE12 in Arabidopsis thaliana, that efficiently catalyze this bioactivation step. dur.ac.uk It is through this enzymatic action that this compound is converted into its acid form, initiating its herbicidal effects.
Further Metabolite Characterization
Following the initial hydrolysis to MCPB, the molecule undergoes further biotransformation. These subsequent metabolic steps determine the ultimate fate of the herbicide in the plant, leading to either enhanced herbicidal action or detoxification. The key pathways include oxidation and the formation of other carboxyl compounds.
Oxidation of Phenyl Methyl and Hydroxymethyl Conjugation (e.g., Glucose Conjugates)
A known metabolic pathway for the closely related herbicide MCPA involves the oxidation of the methyl group attached to the phenyl ring. wikipedia.org This reaction, typically catalyzed by cytochrome P450 monooxygenases, results in the hydroxylation of the methyl group, forming a hydroxymethyl derivative. wikipedia.org In the case of MCPA, this leads to the formation of cloxyfonac (B510477) (4-Chloro-2-hydroxymethylphenoxyacetic acid). wikipedia.org
This hydroxylation creates a new site on the molecule for conjugation reactions, which are a common Phase II detoxification mechanism in plants. The newly formed hydroxyl group can be conjugated with sugars, most commonly glucose, to form glucose conjugates. This process increases the water solubility of the metabolite, reduces its toxicity, and facilitates its sequestration into the vacuole or cell wall, effectively removing it from biological activity within the cell.
Formation of Carboxyl Compounds (e.g., MCPA)
The primary and most significant metabolic pathway for MCPB in susceptible plants is its conversion to the more potent herbicide, MCPA (4-(4-chloro-2-methylphenoxy)acetic acid), through a process called beta-oxidation. agropages.com This conversion is what makes MCPB selectively toxic to certain weeds while being tolerated by crops like peas. epa.govwikipedia.org
Beta-oxidation is a catabolic process that breaks down fatty acid molecules and, in this case, the butyric acid side chain of MCPB. nih.gov The process occurs in peroxisomes and involves the sequential removal of two-carbon units. nih.gov In the case of MCPB, the removal of two carbons from the butanoic acid side chain results in the formation of the acetic acid side chain characteristic of MCPA. agropages.com This bioactivation is critical for herbicidal efficacy, as MCPA is a more powerful auxin mimic than MCPB, leading to the uncontrolled growth and eventual death of susceptible broadleaf plants. wikipedia.orgmt.gov
Comparative Metabolism Studies in Various Plant Species
The selectivity of MCPB is largely determined by the differential metabolism among plant species. nih.govunl.eduusda.gov Susceptible weeds readily perform the beta-oxidation that converts MCPB to the highly active MCPA, whereas tolerant crops, such as peas, either lack the necessary enzymes for this conversion or metabolize the compound through alternative, detoxifying pathways at a much faster rate. agropages.comepa.gov
Metabolic resistance in weeds is a growing concern and often involves an enhanced capacity to detoxify herbicides through enzymes like cytochrome P450s. nih.govksu.edu In the context of MCPB, resistance could manifest as an inability to perform the bioactivating beta-oxidation or an increased rate of detoxification through pathways like hydroxylation and conjugation.
Studies comparing susceptible and resistant weed biotypes often show that resistance is due to a quantitative, rather than qualitative, difference in metabolism. nih.gov Resistant plants are simply more efficient at breaking down the herbicide before it can reach its target site and exert its toxic effect. For example, a weed species that rapidly hydroxylates and conjugates MCPB would prevent the accumulation of the more toxic MCPA, thereby conferring resistance. The basis of MCPB's utility as a selective herbicide lies in these inherent metabolic differences between the target weed and the crop.
Residue Analysis of this compound and its Metabolites in Plant Matrices
To ensure food safety and understand the persistence of herbicides, robust analytical methods are required to detect and quantify residues of the parent compound and its significant metabolites in plant tissues. mdpi.com The analysis of this compound and its primary metabolites, MCPB acid and MCPA, in plant matrices typically involves sophisticated chromatographic techniques.
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is widely used for sample preparation, involving an extraction with an organic solvent like acetonitrile, followed by a partitioning step with salts and a cleanup step using dispersive solid-phase extraction (d-SPE). nih.govyoutube.commdpi.comyoutube.com This procedure effectively removes interfering matrix components such as pigments and lipids. nih.gov
Following extraction and cleanup, analysis is commonly performed using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This technique provides high sensitivity and selectivity, allowing for the accurate quantification of multiple analytes in complex samples. nih.gov Validation of these methods involves assessing parameters such as recovery, linearity, limits of detection (LOD), and limits of quantification (LOQ) to ensure the data is reliable. For instance, a method for analyzing MCPA in wheat and soil demonstrated average recoveries between 75.1% and 93.9%, with LOQ values of 0.01-0.02 mg/kg. nih.gov Regulatory bodies set maximum residue limits (MRLs) for pesticides in food commodities; in the United States, the MRL for MCPB in peas is 0.1 parts per million. wikipedia.org
Below is a table summarizing typical performance data for the analysis of phenoxyacetic acid herbicides in plant and soil matrices using modern analytical methods.
| Analyte | Matrix | Analytical Method | Fortification Level (mg/kg) | Average Recovery (%) | Limit of Quantification (LOQ) (mg/kg) | Reference |
|---|---|---|---|---|---|---|
| MCPA | Wheat Plant | UPLC-MS/MS | 0.01 - 1.0 | 75.1 - 93.9 | 0.02 | nih.gov |
| MCPA | Wheat Grain | UPLC-MS/MS | 0.01 - 1.0 | 75.1 - 93.9 | 0.01 | nih.gov |
| MCPA | Soil | UPLC-MS/MS | 0.01 - 1.0 | 75.1 - 93.9 | 0.01 | nih.gov |
| MCPB | Soil | LC/MS/MS | Not Specified | Not Specified | 0.01 | epa.gov |
Environmental Fate and Degradation Dynamics
Metabolite Formation in Environmental Compartments
MCPB methyl ester, like other phenoxy acid esters, is subject to hydrolysis, which is a primary chemical reaction initiating its degradation in aqueous environments, leading to the formation of its corresponding acid forms. The rate of this hydrolysis is influenced by the herbicide's structure, water pH, and temperature nih.gov.
Upon release into the environment, this compound is rapidly hydrolyzed to its parent acid, 2-methyl-4-chlorophenoxybutyric acid (MCPB) nih.govechemi.com. This conversion is a crucial initial step in its environmental degradation pathway. Studies have shown that even a similar compound, 2-methyl-4-chlorophenoxybutyric acid ethyl ester, rapidly degrades into MCPB in both flooded and upland soils at 30 °C nih.govechemi.com. In alkaline conditions, the residual quantities of MCPB-methyl ester can be below 5% after 10 minutes in acetonitrile/water mixtures, indicating relatively rapid hydrolysis researchgate.net.
Following the formation of MCPB, a further degradation step occurs. The intermediate metabolite, 2-methyl-4-chlorophenoxybutyric acid (MCPB), is then slowly converted into 4-chloro-2-methylphenoxy acetic acid (MCPA) nih.govechemi.com. This transformation involves the β-oxidation of the butyric acid side-chain, which shortens the hydrocarbon chain by two carbon atoms researchgate.net. Research involving guinea pigs administered oral doses of MCPB also confirmed the formation of 2-methyl-4-chlorophenoxyacetic acid (MCPA) as a metabolite echemi.com.
The degradation of MCPA itself, the final acid form, is predominantly microbial in soil, with half-lives typically ranging from 15 to 50 days, depending on factors such as soil type, pH, moisture, and organic matter content canada.ca. Aerobic conditions are essential for MCPA biodegradation in soil, while anaerobic conditions lead to negligible biotransformation canada.ca. In aquatic systems, MCPA can be totally degraded by aquatic microorganisms under dark conditions within 13 days in rice paddy water, but biodegradation is negligible in anaerobic sediment/water systems canada.capublications.gc.ca. Photodegradation of MCPA in aqueous solutions under sunlight has been observed, with a photolytic half-life of 20-24 days at pH 8.3 canada.capublications.gc.ca.
Table 1: Degradation Half-Lives of MCPB and MCPA in Environmental Compartments
| Compound | Environmental Compartment | Conditions | Half-Life | Source |
| 2-methyl-4-chlorophenoxybutyric acid (MCPB) | Soil | General | 4-6 days | who.int |
| Soil | Acclimatized microorganisms | < 1 day | who.int | |
| Soil | Clay loam, heavy clay, sandy loam (85% field capacity, 20°C) | < 7 days | nih.gov | |
| 4-chloro-2-methylphenoxy acetic acid (MCPA) | Soil | Varies | 15-50 days | canada.ca |
| Aqueous solution | pH 8.3, sunlight | 20-24 days | canada.capublications.gc.ca | |
| Rice paddy water | Dark conditions | 13 days | canada.capublications.gc.ca |
Mobility and Leaching Potential in Soil and Water Systems
The mobility and leaching potential of this compound are largely determined by the characteristics of its primary degradation products, MCPB and MCPA, as the ester rapidly hydrolyzes to the acid form.
2-methyl-4-chlorophenoxybutyric acid (MCPB): MCPB exhibits varying degrees of mobility and leaching potential depending on the assessment method and environmental context. It is considered to have a high potential for leaching in soils, which can lead to groundwater contamination publications.gc.ca. A calculated Gustafson, 1989 (GUS) score of 1.92 classifies MCPB as a moderate leacher publications.gc.ca. Furthermore, its high solubility and soil mobility suggest a likelihood of reaching surface water publications.gc.ca.
However, based on a classification scheme utilizing a Koc value of 780 (derived from a log Kow of 2.79), MCPB is also expected to have low mobility in soil nih.govechemi.com. This apparent contradiction highlights the complexity of environmental fate assessments, where different methodologies and conditions can yield varied interpretations of mobility. As a weak acid with a pKa of 4.84, MCPB primarily exists as an anion in moist soils, and anions are not expected to volatilize from these surfaces nih.gov.
4-chloro-2-methylphenoxy acetic acid (MCPA): MCPA is generally considered mobile in soil, and its mobility is inversely related to the soil's organic matter content, meaning it increases as organic matter decreases canada.ca. This mobility contributes to its potential for leaching and subsequent contamination of groundwater canada.ca. Surface water can also become contaminated through mechanisms such as spray drift and runoff canada.ca.
Table 2: Mobility Parameters for MCPB and MCPA
| Compound | Parameter | Value | Interpretation | Source |
| 2-methyl-4-chlorophenoxybutyric acid (MCPB) | GUS Score | 1.92 | Moderate leacher | publications.gc.ca |
| Koc | 780 | Low mobility in soil | nih.govechemi.com | |
| pKa | 4.84 | Exists primarily as anion in moist soil, low volatilization | nih.gov | |
| 4-chloro-2-methylphenoxy acetic acid (MCPA) | Kd | 0.2-1 dm³/kg | Weakly adsorbed to soil | pjoes.com |
Synthesis and Derivatization Strategies
Chemical Synthesis Methodologies for Methyl Esters
The synthesis of methyl esters, including MCPB methyl ester, generally involves esterification reactions where a carboxylic acid reacts with methanol (B129727). Various approaches are employed to achieve this transformation efficiently.
Acid-Catalyzed Esterification Approaches
Acid-catalyzed esterification, often referred to as Fischer esterification, is a common and effective method for synthesizing esters from carboxylic acids and alcohols. libretexts.orgmasterorganicchemistry.comsparkl.me This process typically utilizes a strong acid catalyst, such as sulfuric acid (H₂SO₄), tosic acid (TsOH), or hydrochloric acid (HCl). masterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity and facilitates the nucleophilic attack by the alcohol (methanol in this case). libretexts.orgmasterorganicchemistry.comsparkl.me Subsequent steps involve proton transfer, formation of a good leaving group (water), and elimination to yield the protonated ester, followed by deprotonation to give the neutral ester product. masterorganicchemistry.com
The Fischer esterification is an equilibrium-driven reaction. To maximize the yield of the ester, the equilibrium can be shifted towards product formation by using a large excess of the alcohol reactant or by continuously removing water from the reaction mixture. libretexts.orgmasterorganicchemistry.comsparkl.me
Another method for methyl esterification of carboxylic acids involves a sonochemical approach catalyzed by polymer-supported triphenylphosphine (B44618) in the presence of 2,4,6-trichloro-1,3,5-triazine and Na₂CO₃. This method allows for rapid preparation of methyl esters, even those with reactive hydroxyl or acid/base-labile functionalities, in good to excellent yields and high purities without the need for column chromatography. organic-chemistry.org
Table 1: Common Acid Catalysts and Strategies in Esterification
| Catalyst Type | Examples | Key Strategy to Increase Yield |
| Strong Mineral Acids | H₂SO₄, HCl | Excess Alcohol, Water Removal |
| Sulfonic Acids | TsOH (p-toluenesulfonic acid) | Excess Alcohol, Water Removal |
| Lewis Acids | MgCl₂ (with dialkyl dicarbonates) | Specific Reagent Combinations |
| Polymeric Acid Catalyst | Macroporous polymeric acid catalysts | Direct esterification at mild temperatures (50-80°C) without water removal organic-chemistry.org |
Advanced Oxidation Methods for Ester Formation
Advanced oxidation methods represent an emerging area for ester synthesis, particularly in the context of converting simple hydrocarbons into more valuable chemicals. One such approach is oxy-esterification (OxE), which is being explored for upgrading natural gas (methane and ethane) into alcohols that can then be converted into high-value chemicals like ethylene, propylene, and acetic acid. nrel.gov This method aims to improve conversion efficiency and selectivity, offering an alternative to traditional energy-intensive processes. nrel.gov
Oxidative esterification can also involve the direct conversion of aldehydes to esters. For instance, N-heterocyclic carbenes (NHCs) can catalyze the oxidation of unactivated aldehydes to esters using manganese(IV) oxide under mild conditions. organic-chemistry.org Another method involves the use of catalytic amounts of vanadium pentoxide in combination with hydrogen peroxide to convert aldehydes into methyl esters in methanol as a solvent. This approach is characterized by mild reaction conditions, short reaction times, high efficiencies, and cost-effectiveness. organic-chemistry.org
Table 2: Examples of Advanced Oxidation Methods for Ester Synthesis
| Method Type | Substrate | Oxidant/Catalyst | Key Features |
| Oxy-Esterification | Natural Gas (Methane, Ethane) | Advanced oxidation and catalysis technologies | Lower costs, reduced capital expenses, mitigation of gas flaring nrel.gov |
| NHC-catalyzed Oxidation | Unactivated Aldehydes | Manganese(IV) oxide, N-heterocyclic carbenes | Mild conditions, excellent yield, preserves stereochemical integrity organic-chemistry.org |
| Vanadium-catalyzed Oxidation | Aldehydes | Vanadium pentoxide (catalytic), Hydrogen peroxide | Mild reaction conditions, short times, high efficiency, cost-effective organic-chemistry.org |
| Iodine-mediated Oxidative Esterification | Acetophenones | Potassium xanthates, Iodine | High yields, eco-friendly, mild conditions, broad substrate scope organic-chemistry.org |
Synthetic Routes to Precursor Compounds (e.g., Methyl 4-chlorobutyrate)
The synthesis of this compound requires precursor compounds, with methyl 4-chlorobutyrate being a key intermediate. Methyl 4-chlorobutyrate (also known as methyl gamma-chlorobutyrate) is an important intermediate in the synthesis of various pharmaceuticals, including active pharmaceutical ingredients (APIs) with antiviral, antibacterial, and antifungal properties. nordmann.global
Several synthetic routes exist for methyl 4-chlorobutyrate:
From γ-butyrolactone: A common method involves the reaction of γ-butyrolactone with methanol and a chlorinating agent. One reported method uses γ-butyrolactone, methanol, and zinc chloride as a catalyst, with phosphorus trichloride (B1173362) added dropwise at 50°C. This process can achieve high yields, for example, 95.6% yield with 99.1% content. google.com Another approach involves mixing γ-butyrolactone and methanol, cooling to -5-0°C, and then introducing hydrogen chloride gas to saturation. The reaction proceeds at -5-0°C for 24-32 hours, with supplementary HCl gas. This "one-pot" synthesis under mild conditions is noted for its high atom economy and environmental friendliness. google.com
From γ-chlorobutyric acid: Methyl 4-chlorobutyrate can also be prepared by esterification of crude γ-chlorobutyric acid with methanol. For instance, a procedure describes placing γ-chlorobutyric acid and methanol in a flask equipped with a stirrer and reflux condenser. googleapis.com
Table 3: Synthetic Routes for Methyl 4-chlorobutyrate
| Starting Materials | Reagents/Catalysts | Conditions | Reported Yield/Purity | Reference |
| γ-Butyrolactone, Methanol | ZnCl₂, PCl₃ | 50°C, atmospheric pressure | 95.6% yield, 99.1% content | google.com |
| γ-Butyrolactone, Methanol | HCl gas | -5-0°C, 24-32 hours, one-pot synthesis | Not specified, noted for high atom economy | google.com |
| Crude γ-chlorobutyric acid, Methanol | Not specified (likely acid-catalyzed) | Stirring, reflux condenser | 90-95% yield (based on γ-butyrolactone) | googleapis.com |
Structural Modification and Analog Development
Structural modification and the development of analogs are crucial for understanding the properties and potential applications of compounds like this compound, particularly in optimizing their activity or exploring new functionalities.
Investigations into Functional Group Replacements and Their Effects
Functional group replacements in phenoxyalkanoic acid derivatives, a class to which MCPB belongs, significantly influence their chemical and biological properties. For instance, the introduction of chloro-substituents into the aromatic ring of phenoxyacetic acid derivatives can alter the electronic structure of the ligand, thereby changing its biological activity. mdpi.com The number and position of substituted chlorine atoms, as well as the presence of a methyl substituent, impact the physicochemical properties, reactivity, and biological effects. mdpi.com
In studies on phenoxyalkanoic acid derivatives, varying the length of carbon chains between the phenyl ring and the carboxyl group, or introducing electron-donating or withdrawing substituents on the phenyl ring, has been explored to elucidate structure-activity relationships. mdpi.com For example, an increase in carbon chain length between the carboxyl group and the oxygen atom in certain phenoxyalkanoic acid derivatives resulted in a decrease in activity. mdpi.com Conversely, within 2-position methyl-substituted compounds, the phenoxybutyric acid derivative demonstrated superior activity. mdpi.com
Replacing functional groups can also impact molecular interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for a compound's binding to biological targets or its adsorption behavior in environmental matrices. preprints.orgmdpi.com
Structure-Activity Relationship (SAR) Studies on Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how changes in chemical structure affect the biological activity of a compound. For phenoxyalkanoic acid herbicides, including MCPB, SAR studies have shown that their biological activity, including herbicidal effectiveness, is strongly influenced by the number and position of chlorine atoms and methyl substituents in the aromatic ring. mdpi.com
For example, in a study of 2-(aryloxyacetyl)cyclohexane-1,3-diones derivatives, which are inhibitors, replacing a hydrogen atom at the 4-position of the benzene (B151609) ring with a methyl group increased activity. frontiersin.org Conversely, bulky substituents at the 5-position of the benzene ring were found to have an adverse impact on inhibition, with compounds containing a hydrogen atom generally showing better activity than those with one or two methyl groups as side chains. frontiersin.org
The conformational abilities of phenoxyalkanoic acid derivatives, particularly those with more rotatable bonds like MCPB, can also play a role in their adsorption mechanisms and interactions with substances like humic acids. preprints.org The chemical behavior of humic substances, which are influenced by carboxylic and phenolic functional groups, affects how these derivatives bind, often through hydrogen bonds, π-π stacking, and hydrophobic interactions. preprints.orgmdpi.com
SAR studies often involve computational chemistry and molecular docking to predict and explain binding interactions and the robustness of ligands within receptor cavities. mdpi.comfrontiersin.orgmdpi.com This helps in rationally designing new derivatives with improved activity profiles. mdpi.com
Table 4: Impact of Structural Modifications on Phenoxyalkanoic Acid Derivatives (Examples from SAR Studies)
| Structural Modification | Position/Location | Observed Effect on Activity/Property | Reference |
| Chloro-substitution | Aromatic ring | Alters electronic structure, changes biological activity | mdpi.com |
| Methyl substituent | Aromatic ring | Influences physicochemical properties, reactivity, biological effects | mdpi.com |
| Carbon chain length variation | Between phenyl and carboxyl group | Can decrease activity with elongation, or enhance (e.g., phenoxybutyric acid derivative) | mdpi.com |
| Methyl group replacement for H | 4-position of benzene ring | Increased activity (in 2-(aryloxyacetyl)cyclohexane-1,3-diones) | frontiersin.org |
| Bulky substituents | 5-position of benzene ring | Adverse impact on inhibition (in 2-(aryloxyacetyl)cyclohexane-1,3-diones) | frontiersin.org |
Enantiomeric Studies in Ester-Based Herbicides
The study of enantiomerism in ester-based herbicides is a critical area within agricultural chemistry, driven by the significant differences in biological activity, environmental fate, and toxicological profiles often observed between individual stereoisomers. Approximately 30% of all pesticides currently in use are chiral, meaning they possess at least one stereogenic center, and their enantiomers are non-superimposable mirror images nih.govjuniperpublishers.com. Many widely utilized herbicides, particularly those derived from phenoxy acids, are applied in their ester forms and exhibit chirality nih.govresearchgate.netmdpi.com.
Historically, many chiral herbicides have been commercialized and applied as racemic mixtures, containing equal proportions of both enantiomers juniperpublishers.comjuniperpublishers.com. However, research has consistently demonstrated that the herbicidal activity is frequently concentrated in only one of the enantiomers, while the other may be less active, inactive, or even contribute to unintended environmental impacts or toxicity to non-target organisms juniperpublishers.comacs.orgacs.org. This disparity underscores the importance of enantiomer-specific evaluation for a comprehensive understanding of their behavior and for developing more sustainable agricultural practices nih.govjuniperpublishers.com.
Detailed Research Findings on Differential Activity and Degradation:
For many chiral ester-based herbicides, the R-enantiomer is typically identified as the more herbicidally active form. For instance, in the case of phenoxypropanoic-acid herbicides such as dichlorprop (B359615) (2,4-dichlorophenoxy-2-propionic acid) and mecoprop (B166265) (2-(2-methyl-4-chlorophenoxy)propionic acid), the R-enantiomers are known to possess greater herbicidal activity than their S-counterparts nih.govjuniperpublishers.comacs.org. Similarly, for aryloxyphenoxypropanoates like diclofop-methyl (B104173), the R(+) form is herbicidally active acs.org. Haloxyfop-methyl (B155383) also exhibits a significantly higher activity in its R-enantiomer acs.orgadmin.ch. Conversely, for beflubutamid, the (S)-enantiomer has been identified as the herbicidally active form acs.org.
Beyond their differential biological activity, the enantiomers of these compounds often exhibit distinct behaviors in environmental matrices, including soil, water, and plants. This phenomenon, known as enantioselective degradation, leads to changes in the enantiomeric composition of the herbicide over time, often resulting in enantiomeric enrichment of the less degradable isomer juniperpublishers.com.
Another notable example is haloxyfop, where the inactive S-enantiomer can rapidly convert to the active R-enantiomer in soil, a biologically mediated process. In contrast, this interconversion is generally not observed in plants, where the metabolism of haloxyfop-methyl and its metabolite haloxyfop-acid has been found to be non-enantioselective admin.ch. For diclofop-methyl and diclofop, while no enantiomeric conversion was observed in algae cultures, differences in enantioselective degradation were evident, suggesting that the application form plays a role in their environmental behavior acs.org.
The understanding of these stereoselective processes is crucial for accurate environmental risk assessment, as the accumulation of less active or inactive enantiomers could still pose ecological risks, potentially exhibiting different toxicities to non-target organisms juniperpublishers.comacs.org.
Analytical Methodologies:
To accurately assess the enantiomeric composition and track their transformations, advanced analytical techniques are indispensable. Methods such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography coupled with Mass Spectrometry (GC-MS), utilizing chiral stationary phases, are widely employed for the enantioselective separation and quantification of these compounds at trace levels juniperpublishers.comacs.orgresearchgate.netconicet.gov.ar. Capillary electrophoresis (CE) has also been successfully applied for the enantiomeric and isomeric separation of various herbicides nih.govresearchgate.net. These techniques enable the precise determination of enantiomeric ratios and fractions, providing critical data for understanding their environmental behavior and biological interactions juniperpublishers.comresearchgate.net.
Relevance to this compound:
While specific detailed enantiomeric studies focusing solely on this compound are not extensively highlighted in the provided literature snippets, MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) is a phenoxy acid herbicide, structurally related to well-studied chiral compounds like mecoprop and dichlorprop researchgate.netscispace.com. Given that many phenoxy acid herbicides and their ester derivatives exhibit chirality and stereoselective behavior, it is highly probable that this compound also exists as enantiomers with differential biological activities and undergoes enantioselective degradation and/or interconversion in environmental compartments. The principles and findings from studies on analogous ester-based phenoxy acid herbicides are thus directly relevant to understanding the potential enantiomeric dynamics of this compound.
Table 1: Enantiomeric Behavior of Representative Ester-Based Herbicides
| Herbicide (Ester Form) | Active Enantiomer (Commonly) | Enantioselective Degradation/Interconversion | Key Findings |
Enantiomeric Studies in Ester-Based Herbicides
The study of enantiomerism in ester-based herbicides is a critical area within agricultural chemistry, driven by the significant differences in biological activity, environmental fate, and toxicological profiles often observed between individual stereoisomers. Approximately 30% of all pesticides currently in use are chiral, meaning they possess at least one stereogenic center, and their enantiomers are non-superimposable mirror images [2, 7]. Many widely utilized herbicides, particularly those derived from phenoxy acids, are applied in their ester forms and exhibit chirality [2, 11, 13].
Historically, many chiral herbicides have been commercialized and applied as racemic mixtures, containing equal proportions of both enantiomers [4, 7]. However, research has consistently demonstrated that the herbicidal activity is frequently concentrated in only one of the enantiomers, while the other may be less active, inactive, or even contribute to unintended environmental impacts or toxicity to non-target organisms [3, 4, 9]. This disparity underscores the importance of enantiomer-specific evaluation for a comprehensive understanding of their behavior and for developing more sustainable agricultural practices [2, 7].
Detailed Research Findings on Differential Activity and Degradation:
For many chiral ester-based herbicides, the R-enantiomer is typically identified as the more herbicidally active form. For instance, in the case of phenoxypropanoic-acid herbicides such as dichlorprop (2,4-dichlorophenoxy-2-propionic acid) and mecoprop (2-(2-methyl-4-chlorophenoxy)propionic acid), the R-enantiomers are known to possess greater herbicidal activity than their S-counterparts [2, 4, 9]. Similarly, for aryloxyphenoxypropanoates like diclofop-methyl, the R(+) form is herbicidally active researchgate.net. Haloxyfop-methyl also exhibits a significantly higher activity in its R-enantiomer [8, 9]. Conversely, for beflubutamid, the (S)-enantiomer has been identified as the herbicidally active form researchgate.net.
Beyond their differential biological activity, the enantiomers of these compounds often exhibit distinct behaviors in environmental matrices, including soil, water, and plants. This phenomenon, known as enantioselective degradation, leads to changes in the enantiomeric composition of the herbicide over time, often resulting in enantiomeric enrichment of the less degradable isomer acs.org.
Another notable example is haloxyfop, where the inactive S-enantiomer can rapidly convert to the active R-enantiomer in soil, a biologically mediated process. In contrast, this interconversion is generally not observed in plants, where the metabolism of haloxyfop-methyl and its metabolite haloxyfop-acid has been found to be non-enantioselective admin.ch. For diclofop-methyl and diclofop, while no enantiomeric conversion was observed in algae cultures, differences in enantioselective degradation were evident, suggesting that the application form plays a role in their environmental behavior researchgate.net.
The understanding of these stereoselective processes is crucial for accurate environmental risk assessment, as the accumulation of less active or inactive enantiomers could still pose ecological risks, potentially exhibiting different toxicities to non-target organisms [3, 7].
Analytical Methodologies:
To accurately assess the enantiomeric composition and track their transformations, advanced analytical techniques are indispensable. Methods such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography coupled with Mass Spectrometry (GC-MS), utilizing chiral stationary phases, are widely employed for the enantioselective separation and quantification of these compounds at trace levels [1, 7, 9, 10]. Capillary electrophoresis (CE) has also been successfully applied for the enantiomeric and isomeric separation of various herbicides [1, 2]. These techniques enable the precise determination of enantiomeric ratios and fractions, providing critical data for understanding their environmental behavior and biological interactions [1, 7].
Relevance to this compound:
While specific detailed enantiomeric studies focusing solely on this compound are not extensively highlighted in the provided literature snippets, MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) is a phenoxy acid herbicide, structurally related to well-studied chiral compounds like mecoprop and dichlorprop [5, 17]. Given that many phenoxy acid herbicides and their ester derivatives exhibit chirality and stereoselective behavior, it is highly probable that this compound also exists as enantiomers with differential biological activities and undergoes enantioselective degradation and/or interconversion in environmental compartments. The principles and findings from studies on analogous ester-based phenoxy acid herbicides are thus directly relevant to understanding the potential enantiomeric dynamics of this compound.
Table 1: Enantiomeric Behavior of Representative Ester-Based Herbicides
| Herbicide (Ester Form) | Active Enantiomer (Commonly) | Enantioselective Degradation/Interconversion | Key Findings |
|---|---|---|---|
| Dichlorprop | R-(+) | R-enantiomer preferentially degraded; interconversion observed in soil. | R-enantiomer has greater herbicidal activity. [2, 4] |
| Mecoprop (MCPP) | R-(+) | R-(+)-isomer degraded; (S)-(-)-enantiomer less affected or interconversion (R to S, S to R) in soil. | R-enantiomer has greater herbicidal activity. Microbial consortia degrade R-isomer. Biologically mediated interconversion observed in soil. [4, 5, 6, 9] |
| Diclofop-methyl | R-(+) | Enantioselective degradation in algae cultures; no enantiomeric conversion. | R(+) form is herbicidally active. S(-) form can have similar or higher toxicity to algae. Application form influences environmental behavior. researchgate.net |
| Haloxyfop-methyl | R-(+) | S- to R- interconversion in soil; no interconversion in plants; non-enantioselective metabolism in plants. | R-enantiomer has significantly higher activity. Interconversion in soil is advantageous as it converts inactive S- to active R-form. No interconversion in plants. [8, 9] |
| Beflubutamid | S-(-) | Enantiomer separation for metabolites observed; specific degradation data for enantiomers not detailed in provided sources. | S-enantiomer is herbicidally active. researchgate.net |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatographic techniques are fundamental for separating MCPB methyl ester from complex sample matrices, allowing for its precise identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the analysis of this compound due to the enhanced volatility and reduced adsorption characteristics of the esterified compound. oup.comresearchgate.net The conversion of acidic herbicides like MCPB into their methyl esters significantly improves their suitability for GC analysis, leading to better peak symmetry and detectability. oup.comresearchgate.net
GC-MS methods often utilize a capillary column, such as a Restek Rtx™-5 (0.18 mm ID x 40 m, 0.2 µm film thickness) or HP-5ms fused silica (B1680970) capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness). thermofisher.comacs.orgnih.gov Typical oven temperature programs might start at 100 °C (held for 1 minute), ramp up at 10 °C/min to 300 °C (held for 4 minutes), resulting in a run time of approximately 25 minutes. thermofisher.com Injector temperatures are commonly set around 250 °C, with helium serving as the carrier gas at flow rates around 1.5 mL/min. thermofisher.comnih.gov Splitless injection mode is frequently used to maximize sensitivity. thermofisher.comacs.orgnih.gov
Detection limits for phenoxy acid methyl esters analyzed by GC-MS can be very low, with some methods achieving detection limits in the range of 1.8-3.0 ng L⁻¹ for MCPB in water samples. scielo.brscielo.br For phenoxy acid herbicides (PAHs) in general, full-scan GC-MS can achieve detection limits of 0.13-0.25 pg/mL, while selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) modes can further enhance sensitivity and confirmation capabilities. thermofisher.comoup.com For instance, GC-MS/MS can provide a level of confirmation not available with conventional GC detectors and is used to develop robust and sensitive methods for methylated phenoxy acid herbicides in various matrices like soil, pond water, and lawn clippings. thermofisher.com
Table 1: Example GC-MS Parameters for Phenoxy Acid Methyl Esters
| Parameter | Typical Value/Condition | Source |
| Column | Restek Rtx™-5 (0.18 mm ID x 40 m, 0.2 µm film) or HP-5ms | thermofisher.comacs.org |
| Oven Program | 100 °C (1 min) -> 10 °C/min to 300 °C (4 min) | thermofisher.com |
| Injector Temperature | 250 °C | thermofisher.comacs.org |
| Carrier Gas | Helium (1.5 mL/min) | thermofisher.comnih.gov |
| Ion Source Temperature | 250 °C (EI) | thermofisher.com |
| Ionization Mode | Electron Impact (EI), 70 eV | thermofisher.com |
| Injection Mode | Splitless | thermofisher.comacs.orgnih.gov |
| Detection Limits | 1.8-3.0 ng L⁻¹ (water, MCPB) scielo.br, 0.13-0.25 pg/mL (PAHs) oup.com | scielo.brscielo.broup.com |
While GC-MS is excellent for volatile derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly LC-MS/MS are increasingly used for the analysis of more polar pesticides, including acidic herbicides and their esters or conjugates, which may suffer from poor chromatographic performance or stability in GC-MS. researchgate.netdiva-portal.orgeurl-pesticides.eueurl-pesticides.eu LC-MS/MS in selected reaction monitoring (SRM) mode offers high specificity and sensitivity, allowing for the controlled collision-induced dissociation (CID) of parent ions, which aids in discriminating against co-eluting matrix components. researchgate.netdiva-portal.org
LC-MS/MS methods for acidic herbicides like MCPB often involve columns such as Phenomenex Onyx C18 Monolithic (3.0 mm x 100 mm). epa.gov Mobile phases typically consist of a gradient system, for example, water containing 0.1% formic acid (A) and methanol (B129727) containing 0.1% formic acid (B). epa.gov This approach is particularly valuable for multiresidue methods in various matrices, including plant and animal origin, where the residue definition may include the parent acid, its salts, esters, and conjugates. diva-portal.orgeurl-pesticides.eueurl-pesticides.eu LC-MS detection methods can achieve sensitive detection without requiring extensive sample pretreatment like ion-pairing or derivatization, although hydrolysis steps might be integrated to account for conjugated forms. eurl-pesticides.euresearchgate.net
Table 2: Example LC-MS/MS Parameters for Acidic Herbicides
| Parameter | Typical Value/Condition | Source |
| Column | Phenomenex Onyx C18 Monolithic (3.0 mm x 100 mm) | epa.gov |
| Column Temperature | 20 °C | epa.gov |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid | epa.gov |
| Gradient Program | 55:45 (A:B) at 0.01-0.03 min; 25:75 at 6.00 min; 5:95 at 6.01-7.15 min | epa.gov |
| Injection Volume | 40 µL | epa.gov |
| Instrumental Analysis | LC-MS/MS (e.g., Sciex TripleQuad 6500) | epa.gov |
| Detection Limits | 0.33-0.71 µg L⁻¹ (for a mixture including MCPB) | researchgate.net |
High Performance Liquid Chromatography (HPLC) is a robust technique used for the separation of MCPB and related compounds from complex matrices. While often coupled with mass spectrometry for detection (LC-MS), HPLC can also be used with other detectors like Diode Array Detectors (DAD). researchgate.net HPLC is particularly useful for analyzing acidic herbicides, and it has been applied in studies characterizing MCPB in plant matrices. bene-technology.comfao.org For instance, HPLC, sometimes in combination with GC-MS or LC-MS, has been used to characterize and identify MCPB and its conjugates in pea plants. fao.org
Sample Preparation and Derivatization Protocols
Effective sample preparation and derivatization are critical steps to ensure the accurate and sensitive detection of this compound.
Derivatization of acidic herbicides like MCPB to their methyl esters is a common practice, particularly for GC-MS analysis. This process increases the volatility and reduces the polarity of the compounds, thereby improving their chromatographic behavior and detectability. oup.comresearchgate.net
Common derivatization agents include dimethyl sulfate (B86663) (DMS), which can be used for in-situ derivatization directly in the water matrix. scielo.brscielo.brresearchgate.net Other methods involve methanol in the presence of H₂SO₄ as a catalyst, or more conveniently and safely, trimethylsilyldiazomethane, which is a potential replacement for diazomethane. oup.comoup.com Diazomethane has also been historically used for esterification. acs.org
Research findings indicate that in-situ derivatization with dimethyl sulfate, followed by single drop microextraction (SDME) and GC-MS, can achieve excellent results for MCPB and other acidic herbicides in water samples. scielo.brscielo.brresearchgate.net Optimized conditions for such methods include using specific volumes of DMS (e.g., 12.0 µL), a phase transfer catalyst like TBA-HSO₄, and adjusting the sample pH (e.g., pH 8.0). scielo.brscielo.br This approach has demonstrated good linearity and precision, with relative standard deviations (RSD) between 7.0% and 15.2%. scielo.brscielo.brresearchgate.net
Table 3: Derivatization Agents and Their Applications
| Derivatization Agent | Application/Purpose | Source |
| Dimethyl Sulfate (DMS) | In-situ derivatization to methyl esters for GC-MS analysis, especially in water samples | scielo.brscielo.brresearchgate.net |
| Methanol + H₂SO₄ | Methylation of phenoxy acid herbicides for GC-MS | oup.com |
| Trimethylsilyldiazomethane | Conversion of acidic herbicides to methyl esters for GC-MS, safer than diazomethane | oup.com |
| Diazomethane | Esterification of acidic herbicides for GC/ECD analysis | acs.org |
Before chromatographic analysis, this compound or its precursor must be effectively extracted from various environmental matrices. The choice of extraction technique depends heavily on the sample type and the target analyte's properties.
For water samples, techniques such as Solid-Phase Extraction (SPE) and Liquid-Phase Extraction (LPE) have been used for concentrating acidic herbicides. oup.com Single Drop Microextraction (SDME) combined with in-situ derivatization has also been successfully applied for water samples, extracting methyl esters using solvents like n-heptane. scielo.brscielo.brresearchgate.net
For more complex matrices like soil, pond water, and lawn clippings, methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are increasingly utilized. QuEChERS, often entailing alkaline or enzymatic hydrolysis steps, can be adapted for acidic herbicides, their esters, and conjugates. eurl-pesticides.eueurl-pesticides.euresearchgate.net This method may involve extraction with acetonitrile/methanol mixtures, followed by clean-up steps using anhydrous magnesium sulfate, graphitized carbon black, and aluminum oxide. epa.gov Accelerated solvent extraction (ASE) has also been tested for phenoxyacids from house dust, though recoveries can vary. acs.org
Table 4: Common Extraction Techniques for MCPB and Related Herbicides
| Extraction Technique | Matrix Type | Key Features/Solvents | Source |
| Solid-Phase Extraction (SPE) | Water samples | Concentrating acidic herbicides | oup.com |
| Liquid-Phase Extraction (LPE) | Water samples | General extraction of herbicides | oup.com |
| Single Drop Microextraction (SDME) | Water samples | Used with in-situ derivatization; n-heptane as extractant | scielo.brscielo.brresearchgate.net |
| QuEChERS (with hydrolysis) | Plant and animal origin, soil | Alkaline or enzymatic hydrolysis; acetonitrile/methanol | eurl-pesticides.eueurl-pesticides.euepa.govresearchgate.net |
| Accelerated Solvent Extraction (ASE) | House dust, soil | Dichloromethane/acetone with H₃PO₄/H₂O | acs.org |
Ecological Implications and Environmental Impact Assessment
Biodegradability in Diverse Environmental Compartments (Water, Soil, Sediments)
Methyl esters, including fatty acid methyl esters (FAMEs), are generally characterized by their ready biodegradability across different environmental matrices such as water, soil, and sediments sigmaaldrich.comnih.govchem960.comfishersci.cathegoodscentscompany.com. Studies indicate that these compounds typically achieve significant degradation within short periods. For instance, all methyl esters of fatty acids are reported to achieve 62% degradation within a 10-day window, with half-lives frequently less than 2-3 days, and in some cases, even less than 1 day, as per the ISO 10712 method sigmaaldrich.comchem960.comfishersci.cathegoodscentscompany.com. Specifically, soybean oil methyl ester has shown 61% degradation after 28 days nih.gov. The biodegradability can be influenced by the carbon chain length, with longer chains sometimes leading to slightly extended degradation times vrachi.name.
While direct biodegradability data for MCPB methyl ester is less detailed, related compounds provide insight. MCPB ethyl ester, a structurally similar compound, is known to rapidly degrade into 2-methyl-4-chlorophenoxybutyric acid (MCPB acid) in both flooded and upland soil conditions nih.gov. The parent compound, MCPB acid, is considered non-persistent in the environment, with biodegradation half-lives of less than 7 days in various soils nih.gov. This rapid conversion of the ester to the less persistent acid form suggests that this compound would also exhibit a non-persistent environmental profile.
Table 1: Biodegradability Characteristics of Methyl Esters
| Compound Class/Type | Environmental Compartment | Degradation Percentage (Timeframe) | Half-life | Method/Notes | Citation |
| Fatty Acid Methyl Esters | Water, Soil, Sediments | 62% (within 10 days) | < 2-3 days (sometimes < 1 day) | ISO 10712 | sigmaaldrich.comchem960.comfishersci.cathegoodscentscompany.com |
| Soybean Oil Methyl Ester | Not specified (readily biodegradable) | 61% (after 28 days) | Not specified | Readily biodegradable | nih.gov |
| MCPB Ethyl Ester (degrades to MCPB acid) | Flooded and Upland Soils | Rapid degradation to MCPB acid | Not specified | Rapid degradation | nih.gov |
| MCPB (acid) | Soil | Not persistent | < 7 days | Laboratory studies | nih.gov |
Volatile Organic Compound (VOC) Emissions from Methyl Esters
Volatile Organic Compound (VOC) emissions are a significant environmental concern due to their role in atmospheric pollution, particularly in the formation of ground-level ozone. Methyl esters, especially those derived from natural oils like soybean oil, are increasingly favored in various applications, including agricultural formulations, due to their potential to reduce VOC emissions compared to traditional solvents.
For example, soybean oil methyl ester is highlighted as a preferred choice for applications where minimizing VOC emissions is crucial. Specific data for SoyGold® 1000, a soy methyl ester solvent, indicates a VOC content of 7.29% (64 g/L) as measured by EPA Method 24. The use of fatty acid methyl esters (FAMEs) as adjuvants in agricultural sprays has also been associated with reduced emissions of CO2, NO, and VOCs. While direct VOC emission data specifically for this compound is not extensively detailed, the general trend for methyl esters in pesticide formulations points towards lower volatility compared to other solvent types, with some volatile components potentially being lost within hours of application. Strategies in the pesticide industry increasingly involve the adoption of herbicides with lower VOC emissions to mitigate air contamination.
Table 2: Volatile Organic Compound (VOC) Emission Data for Methyl Esters
| Compound/Product | VOC Content | Measurement Method | Notes | Citation |
| SoyGold® 1000 (Soy Methyl Ester) | 7.29% (64 g/L) | EPA Method 24 | Lower VOC compared to traditional solvents | |
| Fatty Acid Methyl Esters (FAMEs) | Reduced emissions | Not specified | Associated with reduced CO2, NO, and VOCs when used as adjuvants |
Mechanisms of Herbicide Resistance and Management Strategies
Biochemical Basis of Resistance to Phenoxy Herbicides
Herbicide resistance in weeds can arise through two primary biochemical mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govmedcraveonline.com
Target-Site Resistance (TSR): This mechanism involves a genetic alteration in the herbicide's molecular target, typically an enzyme, which reduces the herbicide's ability to bind effectively. nih.govmedcraveonline.com For synthetic auxin herbicides such as Mcpb methyl ester, TSR can manifest as mutations that diminish the binding affinity of the herbicide to auxin-binding proteins (e.g., AFB proteins or Aux/IAA proteins), which are their primary sites of action. nih.gov While less prevalent for phenoxy herbicides compared to other herbicide classes (e.g., ALS or ACCase inhibitors), instances of TSR have been documented. For example, a specific two-nucleotide substitution leading to a single amino acid change in the KsIAA16 gene has been identified as conferring resistance to synthetic auxins, including phenoxy-carboxylates, in Kochia scoparia. nih.gov
Non-Target-Site Resistance (NTSR): NTSR mechanisms encompass any alteration that reduces the amount of herbicide reaching its target site or mitigates its effects despite target site inhibition. nih.govmedcraveonline.comresearchgate.net NTSR poses a significant challenge as it can confer resistance to herbicides from diverse chemical classes and with varied modes of action. researchgate.net Key NTSR mechanisms include:
Enhanced Metabolism: This is a widely observed mechanism where weeds detoxify herbicides by metabolizing them into less phytotoxic compounds. This process frequently involves enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). researchgate.netawsjournal.orgresearchgate.netnih.gov Elevated P450 activity, for instance, has been correlated with resistance to synthetic auxins in various weed species. researchgate.net This enhanced metabolism can lead to cross-resistance (resistance to multiple herbicides within the same mode of action) or multiple resistance (resistance to herbicides with different modes of action). medcraveonline.comcroplife.org.auhracglobal.com
Reduced Absorption/Translocation: This mechanism involves physiological changes in the plant that limit the uptake of the herbicide into plant tissues or impede its movement to the site of action. medcraveonline.comresearchgate.net
Sequestration: In this mechanism, the herbicide is compartmentalized within the plant, preventing it from reaching its active site. medcraveonline.comresearchgate.net
Evolution and Spread of Resistance in Weed Populations
The evolution of herbicide resistance is an inherent outcome of the intense selection pressure exerted by repeated herbicide applications. researchgate.neterudit.orgpnwhandbooks.orgresearchgate.net Although phenoxy herbicides have historically been associated with a relatively lower incidence of resistance compared to some other herbicide groups, resistance can still emerge and spread. 24d.info24d.infobioone.org
Selection Pressure: The continuous and recurrent application of highly effective herbicides with the same mode of action is a primary driver for resistance evolution. medcraveonline.comhh-ra.org The historically slow evolution of resistance to phenoxy herbicides has been partially attributed to relatively lower selection pressure in certain contexts. hh-ra.org However, prolonged and consistent use can lead to an increase in both the frequency and magnitude of resistance within weed populations. bioone.org
Weed Biological Factors: Several biological characteristics of weed species contribute to the rapid evolution and spread of resistance. These include high fecundity (seed production), large population densities, widespread distribution, inherent genetic variability, and efficient mechanisms for gene dissemination (e.g., through seed or pollen). medcraveonline.comerudit.orghh-ra.orgriversedgewest.org The movement of pollen or seeds from resistant weed biotypes can introduce resistance alleles into previously susceptible fields, facilitating the spread of resistance. erudit.orgriversedgewest.orgsbcpd.org
Documented Cases of Phenoxy Herbicide Resistance: Despite their long history of effective use, some weed species have developed resistance to phenoxy herbicides, including this compound and its analogues:
In the 1980s, populations of nodding thistle (Carduus nutans), slender winged thistle (Carduus pycnocephalus), and giant buttercup (Ranunculus acris) in pastures developed resistance to MCPA, MCPB, 2,4-D, and 2,4-DB. nzpps.org
Wild radish (Raphanus raphanistrum) in Australia has exhibited resistance to 2,4-D and MCPA. researchgate.netbioone.org
Prickly lettuce (Lactuca serriola) in the United States has developed resistance to 2,4-D and MCPA. pnwhandbooks.orgresearchgate.net
Kochia scoparia has developed resistance to dicamba, a hormonal herbicide often grouped with phenoxy herbicides due to its similar mode of action, largely due to repeated application of a single mode of action. 24d.info
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
